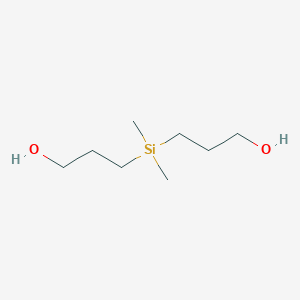
3,3'-(Dimethylsilanediyl)bis(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is an organosilicon compound with the molecular formula C8H20O2Si. It is characterized by the presence of a silicon atom bonded to two propanol groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) typically involves a silylation reaction. One common method is the reaction of 1,3-bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane with sodium hydroxide in an alcohol solvent. This reaction yields 1,3-bis(hydroxypropyl)tetramethyldisilane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
3,3’-(Dimethylsilanediyl)bis(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The silicon atom can also participate in various chemical reactions, making the compound versatile in different applications.
Comparison with Similar Compounds
- 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-Diyl)bis(propan-1-ol)
- 3,3,10,10-Tetramethoxy-2,11-Dioxa-3,10-Disiladodecane
- 3,3,14,14-Tetramethoxy-2,15-Dioxa-3,14-Disilahexadecane
Uniqueness: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is unique due to its specific molecular structure, which provides distinct chemical properties. The presence of both silicon and hydroxyl groups allows it to participate in a wide range of chemical reactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H20O2Si |
|---|---|
Molecular Weight |
176.33 g/mol |
IUPAC Name |
3-[3-hydroxypropyl(dimethyl)silyl]propan-1-ol |
InChI |
InChI=1S/C8H20O2Si/c1-11(2,7-3-5-9)8-4-6-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
ASVVMCVLHJZVFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


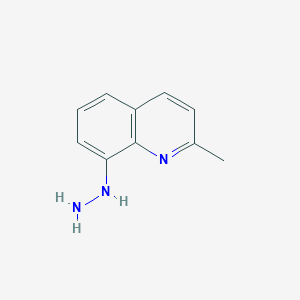

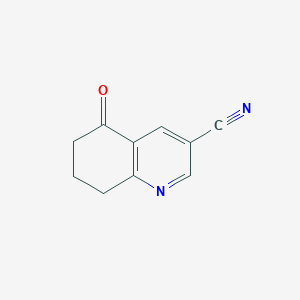

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
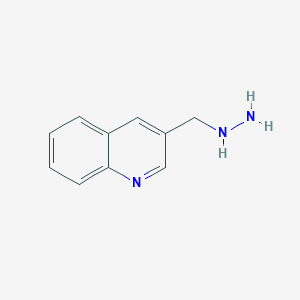

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)


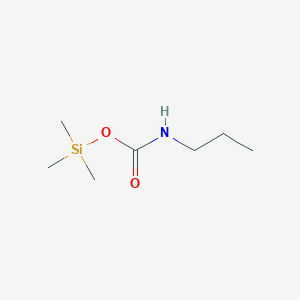
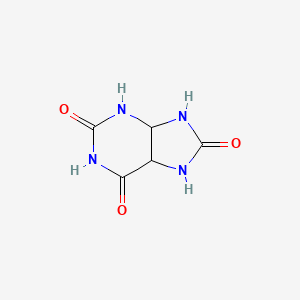

![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
